molecular formula C18H15ClN4O2 B10937693 N-(2-chloropyridin-3-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-chloropyridin-3-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937693
M. Wt: 354.8 g/mol
InChI Key: WAQYHMIULMSVJD-UHFFFAOYSA-N
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Description

N~4~-(2-Chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring fused with an isoxazole ring, along with a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the chlorination of a pyridine derivative, followed by cyclopropylation and subsequent cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N~4~-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2-chloro-3-pyridyl)-3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its fused ring structure and the presence of both cyclopropyl and carboxamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H15ClN4O2/c19-16-12(2-1-7-20-16)21-17(24)11-8-13(9-3-4-9)22-18-14(11)15(23-25-18)10-5-6-10/h1-2,7-10H,3-6H2,(H,21,24)

InChI Key

WAQYHMIULMSVJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=C(N=CC=C4)Cl)C(=NO3)C5CC5

Origin of Product

United States

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